molecular formula C23H26N4O4S B2695459 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-83-4

3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2695459
CAS RN: 451466-83-4
M. Wt: 454.55
InChI Key: FHZBQCQPDGIXGZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research on compounds with similar structures has led to the development of novel synthetic routes and characterization techniques. The study by El-Emam et al. (2012) presents quantum chemical calculations of energy, geometrical structure, and vibrational wavenumbers for a novel functionalized triazoline-3-thione compound. This research highlights the potential chemotherapeutic applications of these compounds, elucidated through detailed spectroscopic characterization and quantum chemical analyses (El-Emam et al., 2012).

Antimicrobial Activities

Several studies have synthesized novel derivatives and tested their antimicrobial activities. Bektaş et al. (2007) explored the antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing the potential of these compounds in combating various microorganisms (Bektaş et al., 2007). Similarly, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating the broad-spectrum antimicrobial potential of such derivatives (Patel & Patel, 2010).

Molecular Docking and Receptor Binding

Research into the binding affinity of these compounds for biological receptors provides insight into their potential therapeutic applications. Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties and evaluated them against human breast cancer cell lines, revealing their anti-proliferative activities and suggesting a promising approach for cancer therapy (Parveen et al., 2017).

Corrosion Inhibition

Chen et al. (2021) explored the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating the application of these compounds in material science and engineering. Their study highlights the compounds' high corrosion inhibition efficiency and provides a basis for developing new inhibitor platforms in the field of corrosion (Chen et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate, followed by the reaction of the resulting intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine to the reaction mixture.", "Starting Materials": [ "2-amino-3-methylquinazolin-4(3H)-one", "2-methoxyethyl isothiocyanate", "4-(2-methoxyphenyl)piperazine-1-carboxylic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate 3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of the intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product." ] }

CAS RN

451466-83-4

Product Name

3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C23H26N4O4S

Molecular Weight

454.55

IUPAC Name

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32)

InChI Key

FHZBQCQPDGIXGZ-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S

solubility

not available

Origin of Product

United States

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